molecular formula C15H11FN2O3 B1400283 2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile CAS No. 288386-22-1

2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile

Cat. No. B1400283
M. Wt: 286.26 g/mol
InChI Key: LUNHHPOZZSODQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-(benzyloxy)acetonitrile” involves catalytic protodeboronation of pinacol boronic esters . Another example is the synthesis of salmeterol and its intermediates, which involves benzylating methyl-5-acetyl-2-hydroxybenzoate .

Scientific Research Applications

Fluorination of Aromatic Compounds

Fluorination of aromatic compounds, like benzene, using systems such as XeF2—BF3•Et2O in acetonitrile, results in various fluorination patterns. This process, relevant to the derivative of 2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile, leads to compounds like fluorobenzene and nitroanisoles (Fedorov et al., 2015).

Preparation of Fluoro-Nitrobenzonitrile

The preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile, involves reacting with amines and amino acids. This synthesis is significant for studying interactions involving the cyano and nitro groups (Wilshire, 1967).

Derivatization in Analytical Chemistry

Derivatization using similar compounds for the analysis of catecholamines and their metabolites in biological matrices is a critical application. Such derivatives are prepared under mild conditions and used for quantitative analysis (Zhu, Shaw, & Barrett, 2003).

Anion Binding and Color Change

Compounds with structures similar to 2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile are used for anion binding. For instance, deprotonation in the presence of fluoride ions in acetonitrile solution results in noticeable color changes (Camiolo, Gale, Hursthouse, & Light, 2003).

Photophysical and Theoretical Studies

Photophysical and density functional studies on nitrobenzoxadiazole-based systems in acetonitrile reveal the nature of interactions with biologically relevant metal ions. This is pertinent to understanding the molecular basis of fluorophore-metal interactions (Das, Patra, Jose, & Sarkar, 2012).

properties

IUPAC Name

2-(4-fluoro-2-nitro-5-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-13-9-14(18(19)20)12(6-7-17)8-15(13)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHHPOZZSODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728644
Record name [5-(Benzyloxy)-4-fluoro-2-nitrophenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile

CAS RN

288386-22-1
Record name [5-(Benzyloxy)-4-fluoro-2-nitrophenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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